N-(5-chloro-2-morpholinophenyl)-3-nitrobenzenecarboxamide
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Overview
Description
N-(5-chloro-2-morpholinophenyl)-3-nitrobenzenecarboxamide: is a chemical compound with a complex structure that includes a morpholine ring, a nitro group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-morpholinophenyl)-3-nitrobenzenecarboxamide typically involves the reaction of 5-chloro-2-morpholinophenylamine with 3-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions: N-(5-chloro-2-morpholinophenyl)-3-nitrobenzenecarboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: N-(5-chloro-2-morpholinophenyl)-3-aminobenzenecarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-chloro-2-morpholinophenylamine and 3-nitrobenzoic acid.
Scientific Research Applications
N-(5-chloro-2-morpholinophenyl)-3-nitrobenzenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-morpholinophenyl)-3-nitrobenzenecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group and morpholine ring are often key functional groups involved in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
- N-(5-chloro-2-morpholinophenyl)-2-cyanoacetamide
- 3,4-dichloro-N-(5-chloro-2-morpholinophenyl)benzenecarboxamide
Comparison: N-(5-chloro-2-morpholinophenyl)-3-nitrobenzenecarboxamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. In contrast, similar compounds may have different functional groups, such as a cyano or dichloro group, leading to variations in their chemical and biological properties. These differences can influence their suitability for specific applications, making this compound a valuable compound for targeted research and development.
Properties
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c18-13-4-5-16(20-6-8-25-9-7-20)15(11-13)19-17(22)12-2-1-3-14(10-12)21(23)24/h1-5,10-11H,6-9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOOUDVWNNZRMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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